molecular formula C11H19NO2 B8637472 ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

Cat. No. B8637472
M. Wt: 197.27 g/mol
InChI Key: ULGUQTOELKSOAJ-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h8-10,12H,2-7H2,1H3/t8-,9-,10-/m0/s1

InChI Key

ULGUQTOELKSOAJ-GUBZILKMSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1

Canonical SMILES

CCOC(=O)C1CC2CCCCC2N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve 27.0 g of ethyl indole-2-carboxylate in 250 ml of trifluoroacetic acid. Add 2.05 g of platinium oxide, hydrogenate the mixture at 50 lb/in2 at room temperature. Filter the mixture and concentrate the filtrate in vacuo to give a residue. Suspend the residue in ether and treat with cold dilute sodium hydroxide solution. Dry the organic layer over magnesium sulfate and concentrate it to give ethyl octahydroindole-2-carboxylate, a pale yellow oil.
Quantity
27 g
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reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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solvent
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2.05 g
Type
catalyst
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Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
CCOC(=O)C1CC2CCCCC2N1C(C)c1ccccc1
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Extracted from reaction SMILES
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reactant
Reaction Step One

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